

Theoretical Properties of 2-Ethynyl-1,3,5-trimethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of **2-ethynyl-1,3,5-trimethylbenzene** (also known as mesitylacetylene). The document collates available physicochemical data and presents a detailed, plausible experimental protocol for its synthesis via a Sonogashira coupling reaction. Furthermore, this guide offers theoretically derived estimations of its electronic and vibrational properties based on computational studies of structurally related molecules. These estimations provide valuable insights for researchers exploring the applications of this compound in various fields, including materials science and as a building block in drug development. The synthesis workflow is visually represented to facilitate understanding.

Introduction

2-ethynyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with three methyl groups and one ethynyl group. This unique structure, combining the steric bulk of the mesityl group with the reactive ethynyl moiety, makes it a compound of interest in organic synthesis and materials science. Its potential applications include its use as a building block for larger, complex molecules and as a component in the development of novel polymers and functional materials. Understanding its theoretical properties is crucial for predicting its reactivity, stability, and potential interactions in various chemical systems.

Physicochemical Properties

The known physicochemical properties of **2-ethynyl-1,3,5-trimethylbenzene** are summarized in the table below. This data is compiled from various chemical suppliers and databases.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₂	^[1]
Molecular Weight	144.21 g/mol	
CAS Number	769-26-6	
Appearance	Liquid	
Density	0.919 - 0.921 g/cm ³ at 25 °C	^[2]
Boiling Point	100.6-101.5 °C at 20 Torr, 210-215 °C at 760 Torr	^[1]
Melting Point	2.7-3.5 °C	^[1]
Refractive Index (n _{20/D})	1.543 - 1.547	^[2]
Flash Point	72.1 - 83.88 °C	^[1]
Solubility	Insoluble in water, soluble in organic solvents.	

Theoretical Electronic Properties (Estimated)

Due to the lack of specific computational studies on **2-ethynyl-1,3,5-trimethylbenzene**, the following electronic properties are estimated based on Density Functional Theory (DFT) calculations performed on analogous molecules, such as other alkylated and ethynyl-substituted benzenes.^{[3][4][5]} These values provide a theoretical framework for understanding the molecule's reactivity.

Parameter	Estimated Value	Significance
HOMO Energy	~ -8.5 to -9.0 eV	The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy	~ -0.5 to -1.0 eV	The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap	~ 7.5 to 8.5 eV	The energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. [4] [5]
Ionization Potential	~ 8.5 to 9.0 eV	The energy required to remove an electron from the molecule.
Electron Affinity	~ 0.5 to 1.0 eV	The energy released when an electron is added to the molecule.

Theoretical Vibrational Frequencies (Estimated)

The following are estimated prominent vibrational frequencies for **2-ethynyl-1,3,5-trimethylbenzene** based on infrared spectroscopy of 1,3,5-trimethylbenzene (mesitylene) and known frequencies for the ethynyl group.[\[6\]](#) These estimations are useful for spectroscopic identification.

Wavenumber (cm ⁻¹)	Assignment
~ 3300	≡C-H stretch (alkyne)
~ 2100	C≡C stretch (alkyne)
3080 - 3030	=C-H stretch (aromatic)
2975 - 2845	C-H stretch (methyl groups)
~ 1600, ~ 1500	C=C stretch (aromatic ring)
1470 - 1370	C-H bend (methyl groups)
900 - 735	Out-of-plane C-H bend (1,3,5-trisubstituted ring)

Synthesis Protocol: Sonogashira Coupling

A plausible and efficient method for the synthesis of **2-ethynyl-1,3,5-trimethylbenzene** is the Sonogashira cross-coupling reaction. The following is a detailed experimental protocol adapted from established procedures for similar couplings.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Reaction:

1-bromo-2,4,6-trimethylbenzene + ethynyltrimethylsilane → 2-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene

2-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene → **2-ethynyl-1,3,5-trimethylbenzene**

Materials:

- 1-bromo-2,4,6-trimethylbenzene
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)

- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Coupling Reaction:
 - To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-2,4,6-trimethylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
 - Add anhydrous THF and anhydrous triethylamine (2.0 eq).
 - To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
 - Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, cool the reaction to room temperature.
- Work-up and Deprotection:
 - Filter the reaction mixture through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in THF.

- Add TBAF solution (1.1 eq) dropwise at 0 °C.
- Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.
- Quench the reaction by adding saturated aqueous NH₄Cl.
- Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **2-ethynyl-1,3,5-trimethylbenzene**.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-ethynyl-1,3,5-trimethylbenzene**.



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